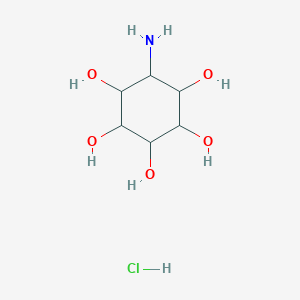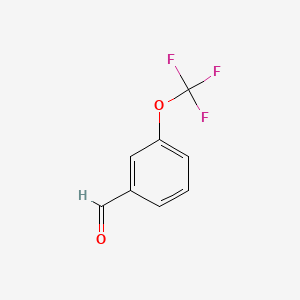
3-(Trifluoromethoxy)benzaldehyde
概要
説明
3-(Trifluoromethoxy)benzaldehyde, also known as 3-TFA, is an organic compound with the chemical formula C7H4F3O2. It is a colorless, flammable liquid with a strong odor. The compound is used in a variety of applications, including in organic synthesis, as a starting material for the synthesis of other organic compounds, and as a reagent for the preparation of a wide range of pharmaceuticals. 3-TFA is also a useful intermediate in the synthesis of a range of other organic compounds, such as dyes, fragrances, and detergents.
科学的研究の応用
Catalytic Properties in Metal-Organic Frameworks : The metal-organic framework compound Cu3(BTC)2 demonstrates significant catalytic properties. This framework, when used with benzaldehyde, shows activation for liquid phase cyanosilylation, yielding high selectivity and reasonable yield (Schlichte, Kratzke, & Kaskel, 2004).
Ionic Liquid as Solvent and Catalyst : In an undergraduate project for green chemistry, an ionic liquid was used as a recyclable catalyst/reaction medium for the Knoevenagel condensation involving benzaldehyde, demonstrating innovative applications in chemical research and green chemistry (Verdía, Santamarta, & Tojo, 2017).
Lewis Acid-Mediated Reactions : The study of the benzaldehyde/boron trifluoride adduct provided insights into Lewis acid-mediated reactions involving benzaldehyde. These reactions are crucial in a variety of C-C bond-forming processes in organic chemistry (Reetz et al., 1986).
Oxidation of Benzyl Alcohol to Benzaldehyde : Research on the oxidation of benzyl alcohol to benzaldehyde using various catalysts, such as sulfated Ti-SBA-15 and NiFe2O4 nanoparticles, has been conducted. These studies highlight the importance of benzaldehyde in various industries and the development of environmentally friendly production methods (Sharma, Soni, & Dalai, 2012); (Iraqui, Kashyap, & Rashid, 2020).
Photocatalytic Conversion in Environmental Applications : The selective photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts like graphitic carbon nitride demonstrates environmentally friendly approaches in chemical transformations (Lima, Silva, Silva, & Faria, 2017).
Enzyme-Catalyzed Asymmetric C–C-Bond Formation : Benzaldehyde lyase has been used in the asymmetric synthesis of benzoin derivatives, showcasing the role of enzymes in facilitating specific and efficient chemical transformations (Kühl et al., 2007).
Benzaldehyde in Bioproduction and Bioreactors : The bioproduction of benzaldehyde using Pichia pastoris in a two-phase partitioning bioreactor highlights the potential of microbial biotransformation in flavor industry applications (Craig & Daugulis, 2013).
Safety and Hazards
3-(Trifluoromethoxy)benzaldehyde is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective equipment such as gloves and eye protection should be worn when handling this compound .
作用機序
Target of Action
3-(Trifluoromethoxy)benzaldehyde is a chemical compound used in chemical synthesis
Mode of Action
Benzaldehyde derivatives are often involved in aldol reactions , which are fundamental for the synthesis of various bioactive compounds. The trifluoromethoxy group may influence the electronic properties of the benzene ring, potentially affecting its reactivity and interactions with biological targets.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, exposure to heat, sparks, open flames, or hot surfaces should be avoided . It should be used only outdoors or in a well-ventilated area . Furthermore, it should be stored in a dark place, sealed, and at room temperature .
特性
IUPAC Name |
3-(trifluoromethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEVHRCPXFKJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60345520 | |
| Record name | 3-(Trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52771-21-8 | |
| Record name | 3-(Trifluoromethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60345520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethoxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


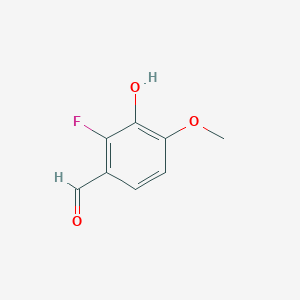
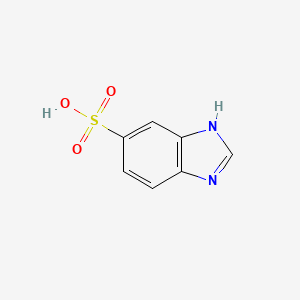
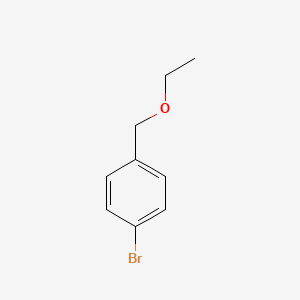
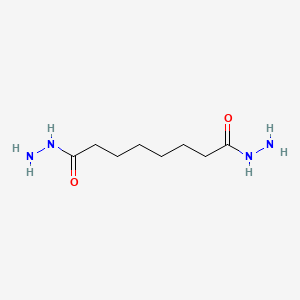
![2,3-Dihydrofuro[2,3-b]quinoline](/img/structure/B1330725.png)

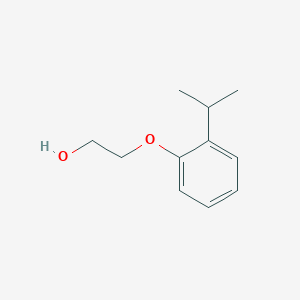


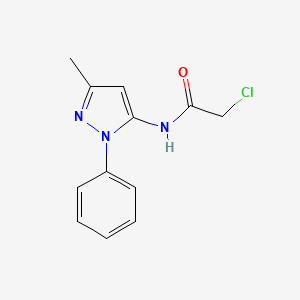

![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1330739.png)
